Desmethyl Cyclobenzaprine Hydrochloride

Catalog No.
S1553082
CAS No.
438-59-5
M.F
C19H20ClN
M. Wt
297.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Cyclobenzaprine Hydrochloride

CAS Number

438-59-5

Product Name

Desmethyl Cyclobenzaprine Hydrochloride

IUPAC Name

methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H

InChI Key

UZMPCPFDZYTEJG-UHFFFAOYSA-N

SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011

Canonical SMILES

C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]

Pharmaceutical Formulation Development

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of sublingual cyclobenzaprine tablets . This formulation is intended to be a promising agent for the treatment of psychological disorders .

Methods of Application: The development process involved the establishment of a standardized, controlled, and physiologically relevant ex vivo permeation model . This model combined the Kerski diffusion cell, process automation, novel assays for tissue integrity and viability, and sensitive LC-MS/MS analysis . The model also incorporated monitoring of drug metabolism during transmucosal permeation .

Results and Outcomes: The model led to a 4.68-fold enhancement in the formulation development of cyclobenzaprine . It was also feasible to assess the impact of dosage form alterations under stress conditions, with the detection of a 33.85% lower permeation due to salt disproportionation . The model enabled successful formulation development for cyclobenzaprine sublingual tablets and targeted development of patient-oriented drugs for the oral cavity .

Analytical Chemistry

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of a novel and efficient method for determining cyclobenzaprine (CBP) in human plasma and tablets .

Methods of Application: The method involves simple liquid–liquid microextraction and ultra-high performance liquid chromatography-diode-array detector . This technique allows for the efficient extraction and detection of cyclobenzaprine, providing a reliable method for its quantification in various samples .

Results and Outcomes: The method has proven to be effective in determining cyclobenzaprine in human plasma and tablets . This could be particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and in quality control of pharmaceutical formulations .

Desmethyl Cyclobenzaprine Hydrochloride is a significant metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed to relieve muscle spasms. The chemical structure of Desmethyl Cyclobenzaprine is characterized by the absence of a methyl group at the nitrogen atom compared to its parent compound, Cyclobenzaprine. This structural modification influences its pharmacological properties and biological activities.

The molecular formula for Desmethyl Cyclobenzaprine Hydrochloride is C19H20NClC_{19}H_{20}NCl, and it has a molecular weight of approximately 303.83 g/mol. This compound is known for its role in modulating neurotransmitter activity, particularly in the central nervous system, where it affects serotonin and norepinephrine pathways .

  • Light Absorption: The conjugated double bond system could allow DCH to absorb light of specific wavelengths, potentially making it useful in dye-sensitized solar cells [].
Primarily involving oxidation and demethylation processes. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly isoenzymes 1A2, 3A4, and 2D6, which facilitate the demethylation of Cyclobenzaprine to form Desmethyl Cyclobenzaprine .

In laboratory settings, Desmethyl Cyclobenzaprine can be analyzed through high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for the identification of its degradation products and metabolites .

Desmethyl Cyclobenzaprine Hydrochloride exhibits biological activity primarily as a muscle relaxant. Its mechanism involves the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, leading to increased neurotransmitter availability. This action contributes to its effectiveness in alleviating muscle spasms and associated pain .

Moreover, studies indicate that Desmethyl Cyclobenzaprine may also influence various receptor systems, including adrenergic and histaminergic receptors, which can result in side effects such as sedation or drowsiness .

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride typically involves the demethylation of Cyclobenzaprine. This can be achieved through various chemical methods, including:

  • Chemical Demethylation: Utilizing reagents that facilitate the removal of methyl groups from the nitrogen atom.
  • Biotransformation: Employing microbial or enzymatic systems that mimic metabolic processes to convert Cyclobenzaprine into its desmethylated form.

Recent advancements have focused on developing efficient extraction and purification methods to isolate Desmethyl Cyclobenzaprine from biological samples using techniques like liquid-liquid extraction combined with chromatographic analysis .

Desmethyl Cyclobenzaprine Hydrochloride has several applications in both clinical and research settings:

  • Pharmaceutical Development: It is used in formulating sublingual tablets for enhanced delivery and absorption of Cyclobenzaprine .
  • Analytical Chemistry: It serves as a reference standard in analytical methods for quantifying Cyclobenzaprine levels in plasma and pharmaceutical formulations.
  • Research: Investigations into its pharmacokinetics and pharmacodynamics help understand its role as an active metabolite influencing therapeutic outcomes.

Interaction studies involving Desmethyl Cyclobenzaprine Hydrochloride have revealed significant insights into its pharmacological profile. It has been shown to interact with various drugs that affect serotonin levels, potentially increasing the risk of serotonin syndrome when co-administered with other serotonergic agents .

Additionally, studies highlight interactions with drugs metabolized by the same cytochrome P450 enzymes, suggesting potential alterations in efficacy or toxicity profiles when used concurrently with other medications.

Desmethyl Cyclobenzaprine Hydrochloride shares structural similarities with several compounds that also influence muscle relaxation and neurotransmitter modulation. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CyclobenzaprineParent compoundInhibits norepinephrine and serotonin reuptakeMore potent as a muscle relaxant
CarisoprodolSimilar skeletal structureCentral nervous system depressantDifferent mechanism; metabolized to meprobamate
MetaxaloneSimilar core structureMuscle relaxant via CNS actionLess sedative effect compared to Desmethyl Cyclobenzaprine
OrphenadrineSimilar functional groupsAnticholinergic effects alongside muscle relaxationAlso acts as an analgesic

Desmethyl Cyclobenzaprine's unique position as a metabolite allows it to contribute significantly to the therapeutic effects of its parent compound while also presenting distinct pharmacological properties that warrant further investigation in clinical settings .

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

297.1284273 g/mol

Monoisotopic Mass

297.1284273 g/mol

Heavy Atom Count

21

Appearance

White to Off-White Solid

Melting Point

175-177°C

Related CAS

303-50-4 (free base)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

438-59-5

Dates

Modify: 2023-08-15

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